1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one
Brand Name: Vulcanchem
CAS No.: 705255-89-6
VCID: VC20268231
InChI: InChI=1S/C17H14O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,1-2H3
SMILES:
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one

CAS No.: 705255-89-6

Cat. No.: VC20268231

Molecular Formula: C17H14O3

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one - 705255-89-6

Specification

CAS No. 705255-89-6
Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
IUPAC Name 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one
Standard InChI InChI=1S/C17H14O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,1-2H3
Standard InChI Key UHCWVIUSOVJOES-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the propargyl ketone family, featuring a central prop-2-yn-1-one moiety flanked by two methoxy-substituted phenyl groups. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₇H₁₄O₃
Molecular Weight266.29 g/mol
IUPAC Name1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one
Canonical SMILESCOC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)OC

The molecule’s conjugated system (C≡C–C=O) and electron-donating methoxy groups contribute to its electronic polarization, enhancing reactivity in cross-coupling reactions .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 3.8–4.0 ppm (methoxy protons), δ 6.5–8.0 ppm (aromatic protons), and δ 2.4–2.5 ppm (ketone-related protons) .

  • ¹³C NMR: Signals at δ 190–200 ppm (carbonyl carbon), δ 80–100 ppm (alkyne carbons), and δ 55 ppm (methoxy carbons) .

  • IR Spectroscopy: Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and ~2100–2260 cm⁻¹ (C≡C vibration).

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling or Claisen-Schmidt condensation:

Method 1: Palladium-Catalyzed Coupling

Reactants:

  • 3-Methoxyiodobenzene

  • 4-Methoxyphenylacetylene

  • Pd(PPh₃)₂Cl₂ catalyst

Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Yield: 78–85% .

Method 2: Claisen-Schmidt Condensation

Reactants:

  • 3-Methoxyacetophenone

  • 4-Methoxybenzaldehyde

Conditions:

  • Base: NaOH/ethanol

  • Microwave irradiation (100 W, 5 min)

  • Yield: 65–72% .

Industrial-Scale Production

ParameterOptimized Value
CatalystPd/C or CuI
Reactor TypeContinuous flow reactor
PurificationFlash chromatography (Hexane:EtOAc = 4:1)
Purity>98% (HPLC)

Physicochemical Properties

PropertyValue
Melting Point112–115°C
Boiling Point285.5±25.0°C (predicted)
SolubilityDMSO >100 mg/mL; H₂O <0.1 mg/mL
LogP (Partition Coefficient)2.75 (calculated)
StabilityStable under inert atmosphere; sensitive to UV light

The compound’s lipophilicity (LogP = 2.75) suggests moderate membrane permeability, making it suitable for biological studies .

Chemical Reactivity and Applications

Reactivity Profile

  • Oxidation: Forms carboxylic acids with KMnO₄.

  • Reduction: Converts to allylic alcohols using NaBH₄ .

  • Cycloaddition: Participates in Huisgen reactions with azides to form triazoles .

Catalytic Applications

Reaction TypeCatalystYieldApplication
Sonogashira CouplingPd/C85%Synthesis of biaryl ynones
A³ CouplingCuI90%Propargylamine production

Anticancer Activity

  • IC₅₀ Values:

    Cell LineIC₅₀ (μM)
    MCF-7 (Breast Cancer)12.5
    HT29 (Colon Cancer)15.0
    A549 (Lung Cancer)20.0

Mechanism: Induces apoptosis via caspase-3 activation and G2/M cell cycle arrest.

Antimicrobial Activity

  • MIC Values:

    OrganismMIC (μg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity (IC₅₀, μM)
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-oneSingle methoxy group18.5 (MCF-7)
1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-yn-1-oneTwo methoxy groups10.2 (MCF-7)
Target CompoundDual methoxy substitution12.5 (MCF-7)

The dual methoxy configuration enhances electron density, improving binding to cellular targets .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced bioactivity.

  • Nanoparticle Delivery Systems: Improve bioavailability using liposomal encapsulation.

  • Green Synthesis: Develop solvent-free methods using biocatalysts.

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